molecular formula C10H10N2O5 B3370028 [(4-Methyl-3-nitrobenzoyl)amino]acetic acid CAS No. 298186-73-9

[(4-Methyl-3-nitrobenzoyl)amino]acetic acid

Cat. No.: B3370028
CAS No.: 298186-73-9
M. Wt: 238.2 g/mol
InChI Key: FBJVVYJQHFWBDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(4-Methyl-3-nitrobenzoyl)amino]acetic acid” is a product used for proteomics research . Its molecular formula is C10H10N2O5 and it has a molecular weight of 238.2 .


Synthesis Analysis

The synthesis of similar compounds, such as 4-amino-3-nitrobenzoic acid methyl ester, involves a simple Fischer esterification reaction . This compound was synthesized as a one-pot reaction within 30 min to 16 h, with 1 h producing a workable yield .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. It is known that its molecular formula is C10H10N2O5 and it has a molecular weight of 238.2 .

Scientific Research Applications

Environmental Applications

Degradation of Acetaminophen by Advanced Oxidation Processes Advanced oxidation processes (AOPs) have been utilized for the degradation of acetaminophen, a process relevant to understanding the environmental fate and treatment of similar compounds. The study highlights the generation of various by-products, including acetic acid, through AOPs, demonstrating the potential for environmental detoxification of recalcitrant compounds (Qutob et al., 2022).

Pharmacological Applications

Stability and Degradation Pathways of Pharmaceutical Compounds Research into the stability and degradation pathways of nitisinone, a pharmaceutical compound, has shed light on its environmental and pharmacokinetic behaviors, which can be extrapolated to similar compounds. The study identifies major degradation products and their stability, providing insight into the handling and potential risks of pharmaceuticals in the environment (Barchańska et al., 2019).

Bacterial Catabolism

Microbial Degradation of Organic Compounds The microbial degradation of indole-3-acetic acid, a plant growth hormone, by bacteria through specific gene clusters reveals mechanisms of environmental degradation and potential bioremediation strategies. Such studies highlight the role of microorganisms in the degradation of complex organic molecules, which can be applied to environmental management and synthetic biology applications (Laird et al., 2020).

Antioxidant Activity in Food and Pharmaceuticals

Evaluating Antioxidant Activity A comprehensive review of methods used to determine antioxidant activity outlines the mechanisms, applicability, and advantages of various assays. This research is critical for evaluating the antioxidant potential of compounds, including “[(4-Methyl-3-nitrobenzoyl)amino]acetic acid,” in food, pharmaceuticals, and biological systems (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action for “[(4-Methyl-3-nitrobenzoyl)amino]acetic acid” is not specified in the search results. It is used for proteomics research , but the exact biological or chemical processes it participates in are not detailed.

Future Directions

The future directions for “[(4-Methyl-3-nitrobenzoyl)amino]acetic acid” are not specified in the search results. It is currently used for proteomics research , suggesting it may continue to be used in this field or related scientific research areas.

Properties

IUPAC Name

2-[(4-methyl-3-nitrobenzoyl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-6-2-3-7(4-8(6)12(16)17)10(15)11-5-9(13)14/h2-4H,5H2,1H3,(H,11,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJVVYJQHFWBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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